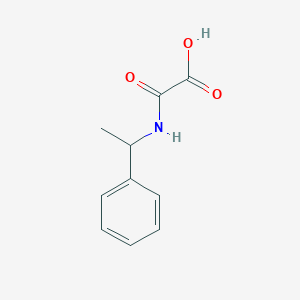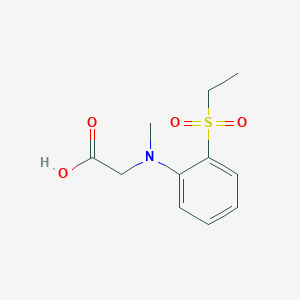![molecular formula C14H21N3O3 B7542193 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid, also known as DEET, is a synthetic chemical commonly used as an insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most widely used insect repellents in the world. DEET is known for its ability to repel a variety of insects, including mosquitoes, ticks, and biting flies.
作用機序
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is not fully understood, but it is believed to work by interfering with the ability of insects to detect human hosts. 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid may also interfere with the ability of insects to locate food sources and may act as a repellent by producing an unpleasant odor or taste.
Biochemical and Physiological Effects:
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to affect the function of certain neurotransmitters in the brain. It has also been shown to have some toxic effects in animals, although these effects are generally only observed at high doses.
実験室実験の利点と制限
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a variety of experimental settings. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for careful handling.
将来の方向性
There are a number of potential future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. One area of interest is the development of new insect repellents that are more effective and less toxic than 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. Another area of interest is the use of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid in medicine, particularly in the treatment of parasitic infections and other diseases. Additionally, there is ongoing research into the mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid and its potential effects on human health.
合成法
The synthesis of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid involves the reaction of 3-methylpyridine with diethylamine to form 3-(diethylamino)-2-methylpyridine, which is then reacted with chloroformic acid to form 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful handling due to the toxicity of some of the reagents involved.
科学的研究の応用
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a variety of insects. It has also been studied for its potential use in other areas, such as agriculture and medicine. For example, 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been used to repel pests from crops and to protect livestock from insect-borne diseases. In medicine, 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been studied for its potential use in treating parasitic infections and other diseases.
特性
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-17(5-2)9-8-15-13(18)12-7-6-11(14(19)20)10(3)16-12/h6-7H,4-5,8-9H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJGHFSPRPSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=C(C=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
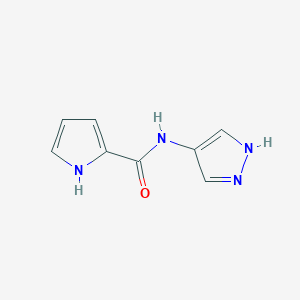
![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
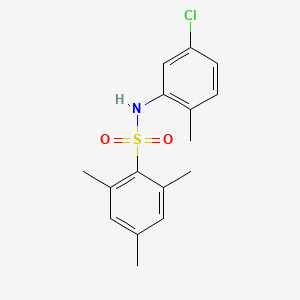

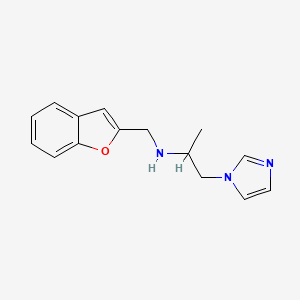


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)

